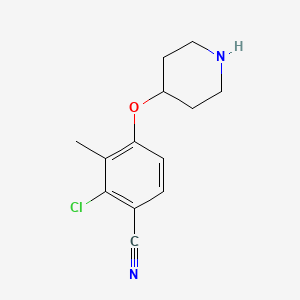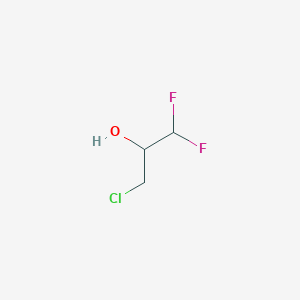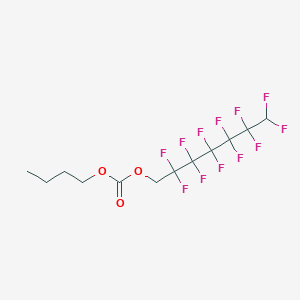![molecular formula C7H9ClN4 B12088395 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cellular signaling pathways. Its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a valuable scaffold for the development of new drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates to form the pyrrolo[2,3-d]pyrimidine core. For instance, a mixture of compound 4 and ammonium hydroxide in ethanol can be stirred at 70°C for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product. The use of advanced techniques like continuous flow chemistry can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of cellular signaling pathways and kinase inhibition.
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby modulating various cellular processes. For example, the compound has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth, apoptosis prevention, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and is used as a building block for various kinase inhibitors.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine: This derivative has been studied for its biological activity and potential therapeutic applications.
Uniqueness
What sets 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride apart is its specific substitution pattern, which can confer unique binding properties and biological activities. This makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C7H9ClN4 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-10-4-5-1-2-9-7(5)11-6;/h1-2,4H,3,8H2,(H,9,10,11);1H |
Clave InChI |
XUKMXFCJICSRGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC(=NC=C21)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B12088355.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)



amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)

